molecular formula C18H23N3O4S B10992520 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B10992520
M. Wt: 377.5 g/mol
InChI Key: QLGHJQPMRPNFRC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound can be described by its systematic name and chemical structure. It features a tetrahydrothiophene ring, an acetamide group, and a phthalazin derivative, which contribute to its unique properties.

Chemical Formula

  • Molecular Formula : C17H22N2O3S
  • CAS Number : 763114-26-7

Antidiabetic Potential

Research has indicated that compounds similar to this compound may exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. A study highlighted that certain derivatives demonstrated significant inhibition rates, suggesting potential applications in managing diabetes .

In Vitro Studies

In vitro assays were performed to evaluate the inhibitory effects on α-glucosidase. The results showed that some derivatives achieved up to 87.3% inhibition at specific concentrations. This suggests that modifications to the chemical structure can enhance biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the compound can influence its biological efficacy. For instance:

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and potency
Variation in acetamide substituentsAltered binding affinity to target enzymes

This table summarizes how different structural changes can impact the biological activity of related compounds.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between the compound and its target enzymes. These studies help predict binding affinities and identify key residues involved in enzyme-inhibitor interactions.

Case Study 1: Antidiabetic Activity

In a recent study focusing on antidiabetic agents, researchers synthesized several derivatives of acetamide compounds. Among these, one derivative closely related to this compound showed promising results with significant α-glucosidase inhibition . The study concluded that such compounds could serve as lead candidates for further development in diabetes management.

Case Study 2: Toxicological Assessment

Toxicity studies have indicated that while some derivatives exhibit beneficial biological activities, they also pose risks if not properly evaluated. For instance, acute toxicity assessments revealed potential harmful effects upon ingestion or skin contact . This underscores the importance of thorough toxicological evaluations in drug development processes.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C18H23N3O4S/c1-12(2)10-21-18(23)15-6-4-3-5-14(15)16(20-21)9-17(22)19-13-7-8-26(24,25)11-13/h3-6,12-13H,7-11H2,1-2H3,(H,19,22)

InChI Key

QLGHJQPMRPNFRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.